

An In-depth Technical Guide to Di-tbutylacetylene and its Synonyms

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Compound of Interest		
Compound Name:	Di-t-butylacetylene	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Di-t-butylacetylene**, a sterically hindered alkyne of significant interest in various fields of chemical research. This document details its nomenclature, chemical and physical properties, synthesis protocols, and spectroscopic data, presented in a clear and accessible format for researchers, scientists, and professionals in drug development.

Nomenclature and Synonyms

Di-t-butylacetylene is most systematically known by its IUPAC name, 2,2,5,5-tetramethylhex-3-yne. Due to its symmetrical structure featuring two tertiary butyl groups attached to an acetylene core, it is also commonly referred to by several other names. Understanding these synonyms is crucial for a comprehensive literature search and clear communication within the scientific community.

Synonym	Reference
2,2,5,5-Tetramethyl-3-hexyne	IUPAC Name
Di-tert-butylacetylene	Common Name
Di-tert-butylethyne	Common Name
3-Hexyne, 2,2,5,5-tetramethyl-	CAS Index Name



Physicochemical Properties

The unique structural characteristics of **Di-t-butylacetylene**, particularly its high degree of symmetry and steric bulk, impart distinct physical and chemical properties. A summary of these properties is presented in the table below.

Property	Value	Reference
Molecular Formula	C10H18	
Molecular Weight	138.25 g/mol	_
Appearance	Colorless solid or liquid	_
Melting Point	11-13 °C	_
Boiling Point	112 °C at 760 mmHg	_
Density	0.712 g/cm ³	_
Refractive Index	1.4055 at 20 °C	_
Solubility	Insoluble in water; Soluble in common organic solvents	

Synthesis of Di-t-butylacetylene

The synthesis of **Di-t-butylacetylene** presents a challenge due to the steric hindrance imposed by the tertiary butyl groups. Traditional methods involving the alkylation of acetylide anions with tertiary alkyl halides are generally unsuccessful due to the prevalence of elimination reactions over substitution.[1] An effective method for the preparation of **Di-t-butylacetylene** is the oxidative coupling of tert-butylacetylene.

Experimental Protocol: Oxidative Coupling of tert-Butylacetylene

This protocol outlines a general procedure for the synthesis of **Di-t-butylacetylene** via the oxidative coupling of tert-butylacetylene, a method known to be effective for the formation of symmetrical alkynes.



Materials:

- tert-Butylacetylene
- Copper(I) chloride (CuCl)
- Ammonium chloride (NH₄Cl)
- Oxygen (or air)
- Organic solvent (e.g., acetone, pyridine)
- Hydrochloric acid (HCI), dilute solution
- Sodium bicarbonate (NaHCO₃), saturated solution
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a gas inlet, dissolve tertbutylacetylene in the chosen organic solvent.
- Add a catalytic amount of copper(I) chloride and ammonium chloride to the solution.
- Bubble a slow stream of oxygen (or air) through the reaction mixture while stirring vigorously at room temperature.
- Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, quench the reaction by adding a dilute solution of hydrochloric acid.
- Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether, dichloromethane).
- Wash the combined organic layers with a saturated solution of sodium bicarbonate and then with brine.



- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
- Purify the crude product by distillation or column chromatography to obtain pure **Di-t-butylacetylene**.

Expected Yield: The yield of this reaction can vary depending on the specific conditions but is generally moderate to good.

Spectroscopic Data

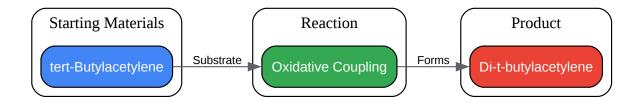
The characterization of **Di-t-butylacetylene** is confirmed through various spectroscopic techniques. The high symmetry of the molecule results in a simplified nuclear magnetic resonance (NMR) spectrum.

Spectroscopic Data	Observed Peaks/Signals
¹H NMR (CDCl₃)	A single sharp peak is observed for the 18 equivalent protons of the two tert-butyl groups. The chemical shift is typically in the range of δ 1.2-1.3 ppm.
¹³ C NMR (CDCl ₃)	Due to the symmetry, only two signals are expected: one for the quaternary carbons of the tert-butyl groups (around δ 28-30 ppm) and one for the acetylenic carbons (around δ 85-90 ppm).
Infrared (IR)	The characteristic C≡C stretching vibration is expected to be very weak or absent due to the symmetry of the molecule. The C-H stretching and bending vibrations of the methyl groups will be prominent around 2960 cm ⁻¹ and 1365 cm ⁻¹ , respectively.
Mass Spectrometry (MS)	The molecular ion peak (M+) would be observed at m/z = 138. The fragmentation pattern would likely show the loss of a tert-butyl group (m/z = 81) as a major fragment.



Logical Relationships and Workflows

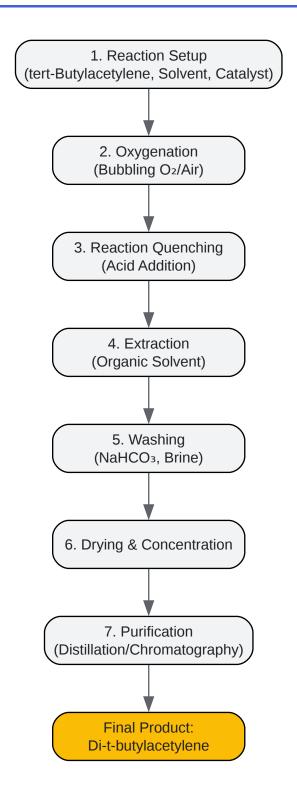
The following diagrams illustrate the conceptual relationships and a generalized workflow for the synthesis of **Di-t-butylacetylene**.



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Caption: Conceptual relationship for the synthesis of **Di-t-butylacetylene**.





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Caption: Generalized experimental workflow for **Di-t-butylacetylene** synthesis.



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References

- 1. Solved Explain why 2,2,5,5-tetramethylhex-3-yne can't be | Chegg.com [chegg.com]
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